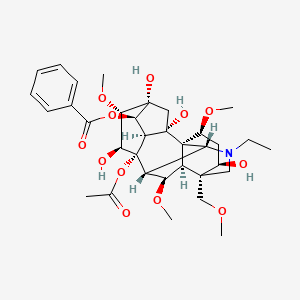

10-Hydroxy aconitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Hydroxy aconitine is a natural product that belongs to the class of bioactive alkaloids . It is derived from many medicinal plants such as Aconitum L plants .

Synthesis Analysis

Efforts towards the total synthesis of aconitine, a representative C19-diterpenoid alkaloid, have been reported . The synthesis involves a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ-generated nitrone intermediate .Molecular Structure Analysis

Aconitine and its derivatives, including 10-Hydroxy aconitine, have a unique structural feature . These compounds are a class of heterocyclic compounds resulting from the amination of either tetracyclic or pentacyclic diterpenoids .Chemical Reactions Analysis

Aconitine can be hydrolyzed into aconine with very little toxicity during decoction . This transformation significantly reduces the toxicity of aconitine .Applications De Recherche Scientifique

Cardiac Function Enhancement

10-Hydroxy aconitine, being a derivative of aconitine, is believed to have the ability to enhance cardiac function . Aconitine has been shown to have a positive effect on heart function, and it’s plausible that 10-Hydroxy aconitine shares this property .

Tumor Growth Inhibition

Research has indicated that aconitine and its derivatives can inhibit tumor growth . Given the structural similarity, 10-Hydroxy aconitine might also possess this anti-tumor property .

Anti-Inflammatory Properties

Aconitine has been found to reduce inflammation . As a derivative, 10-Hydroxy aconitine could potentially be used in research for its anti-inflammatory effects .

Analgesic Effects

Aconitine is known for its analgesic effects . It’s possible that 10-Hydroxy aconitine, due to its structural similarity, could also be used in pain management research .

Interaction with Sodium Channels

It’s suggested that 10-Hydroxy aconitine might interact with sodium channels in nerve cells, disrupting nerve impulses. This is similar to aconitine’s mechanism and could be a potential area of research.

Structural Modification and Derivatization

The exploration of structural modification and derivatization of aconitine to unlock its extensive application potential has emerged as a prominent area of research . Given its distinctive structure, 10-Hydroxy aconitine might also facilitate the advancement of total synthesis and derivatization .

Safety and Hazards

Mécanisme D'action

Target of Action

10-Hydroxy aconitine, a derivative of aconitine, primarily targets cardiac and skeletal muscles and neurons . It interacts with the voltage-dependent sodium-ion channels , which are proteins in the cell membranes of these excitable tissues . These proteins are highly selective for sodium ions .

Mode of Action

10-Hydroxy aconitine can induce changes in the electrophysiological activity of cardiac myocytes by regulating sodium, calcium, and potassium currents . This interaction with ion channels alters the electrical activity of the cells, leading to various physiological effects .

Biochemical Pathways

The mechanisms of cardiotoxicity of 10-Hydroxy aconitine may be related to triggering mitochondrial dysfunction by inducing mitochondrial apoptosis and autophagy . It also appears to affect the NLRP3 inflammasome , a component of the immune system that regulates the activation of caspase-1 and promotes the maturation and secretion of pro-inflammatory cytokines .

Pharmacokinetics

10-Hydroxy aconitine exhibits characteristics of poor bioavailability , wide distribution, and slow elimination . After oral and intravenous administration in rats, it was found that the bioavailability of 10-Hydroxy aconitine was 17.6% . The half-life (t1/2) was 1.3 hours for intravenous and 3.1 hours for oral administration .

Result of Action

The action of 10-Hydroxy aconitine leads to significant physiological changes. After treatment, the heart rate of animals was observed to be abnormal, and the morphology and function of myocardial cells were significantly changed . It also led to a significant reduction in tumor cell proliferation .

Propriétés

IUPAC Name |

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25-,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKTJVHWUUOMY-CGYMCTSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)